molecular formula C15H15NO3 B6288401 2,N-Dihydroxy-5-phenethyl-benzamide, 95% CAS No. 2737207-29-1

2,N-Dihydroxy-5-phenethyl-benzamide, 95%

Cat. No. B6288401
CAS RN: 2737207-29-1
M. Wt: 257.28 g/mol
InChI Key: QUJAJUXUIKKXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,N-Dihydroxy-5-phenethyl-benzamide, 95% (2,N-DHB95) is a synthetic compound of the benzoic acid family. It is a white, crystalline solid with a melting point of 155-157 °C and a molecular weight of 228.24 g/mol. 2,N-DHB95 has a variety of uses, including in organic synthesis, as a reagent, and as a research tool. In

Mechanism of Action

2,N-Dihydroxy-5-phenethyl-benzamide, 95% is thought to act as an agonist at certain receptors in the body, including serotonin and dopamine receptors. It is also believed to interact with certain enzymes, such as monoamine oxidase, and to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
2,N-Dihydroxy-5-phenethyl-benzamide, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antidepressant, anxiolytic, and anticonvulsant effects in animal models. It has also been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2,N-Dihydroxy-5-phenethyl-benzamide, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It also has a high solubility in water, making it easy to use in aqueous solutions. The main limitation of 2,N-Dihydroxy-5-phenethyl-benzamide, 95% is that it is not approved for human use, so it should only be used for research purposes.

Future Directions

2,N-Dihydroxy-5-phenethyl-benzamide, 95% has a wide range of potential applications in scientific research. Its antidepressant, anxiolytic, and anticonvulsant effects could be further investigated for potential therapeutic applications. Its anti-inflammatory, anti-oxidant, and neuroprotective effects could be studied for potential applications in the treatment of neurological disorders. Additionally, its interaction with certain enzymes and neurotransmitters could be studied for potential applications in drug development. Finally, its ability to modulate cell signaling pathways could be studied for potential applications in cancer therapy.

Synthesis Methods

2,N-Dihydroxy-5-phenethyl-benzamide, 95% can be synthesized by a two-step reaction. The first step involves the reaction of phenethyl amine with benzoyl chloride in the presence of a base, such as potassium carbonate, to form the corresponding amide. The second step involves the reduction of the amide to the desired product using a reducing agent, such as sodium borohydride. The resulting product is a white, crystalline solid with a melting point of 155-157 °C and a molecular weight of 228.24 g/mol.

Scientific Research Applications

2,N-Dihydroxy-5-phenethyl-benzamide, 95% is a useful research tool for studying the effects of aromatic compounds on biological systems. It has been used in studies of the effects of aromatic compounds on enzymes, cell signaling pathways, and gene expression. It has also been used in studies of the pharmacology of aromatic compounds and their interactions with receptors.

properties

IUPAC Name

N,2-dihydroxy-5-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-9-8-12(10-13(14)15(18)16-19)7-6-11-4-2-1-3-5-11/h1-5,8-10,17,19H,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJAJUXUIKKXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=C(C=C2)O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.